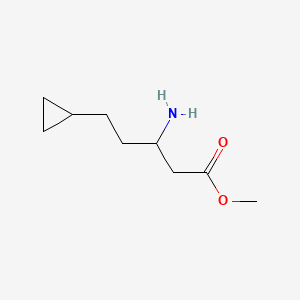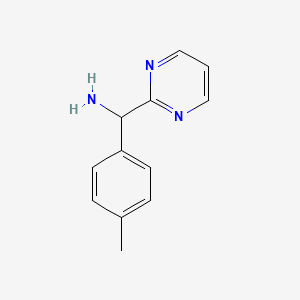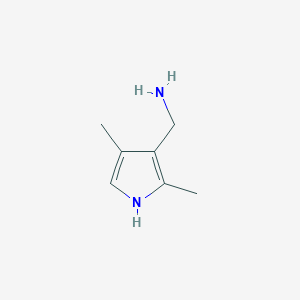
(2,4-Dimethyl-3-pyrrolyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-dimethyl-1H-pyrrol-3-yl)methanamine is an organic compound with the molecular formula C7H12N2 It belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dimethyl-1H-pyrrol-3-yl)methanamine typically involves the reaction of 2,4-dimethylpyrrole with formaldehyde and ammonia. The reaction is carried out under acidic or basic conditions to facilitate the formation of the methanamine group. The general reaction scheme is as follows:
2,4-dimethylpyrrole+formaldehyde+ammonia→(2,4-dimethyl-1H-pyrrol-3-yl)methanamine
Industrial Production Methods
In an industrial setting, the production of (2,4-dimethyl-1H-pyrrol-3-yl)methanamine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2,4-dimethyl-1H-pyrrol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or alkylating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of (2,4-dimethyl-1H-pyrrol-3-yl)methanamine.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,4-dimethyl-1H-pyrrol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows it to interact with various biological targets, making it a useful tool in drug discovery and development.
Medicine
In medicine, (2,4-dimethyl-1H-pyrrol-3-yl)methanamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2,4-dimethyl-1H-pyrrol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2,5-dimethyl-1H-pyrrol-3-yl)methanamine: Similar structure but with different substitution pattern.
(3,4-dimethyl-1H-pyrrol-2-yl)methanamine: Another isomer with different substitution positions.
(1H-pyrrol-3-yl)methanamine: Lacks the dimethyl substitutions.
Uniqueness
(2,4-dimethyl-1H-pyrrol-3-yl)methanamine is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(2,4-dimethyl-1H-pyrrol-3-yl)methanamine |
InChI |
InChI=1S/C7H12N2/c1-5-4-9-6(2)7(5)3-8/h4,9H,3,8H2,1-2H3 |
InChI Key |
VEOJJOMGBWBPGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


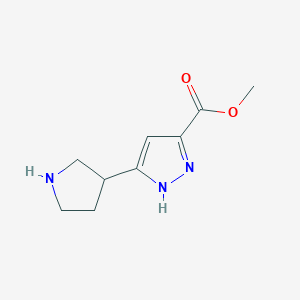
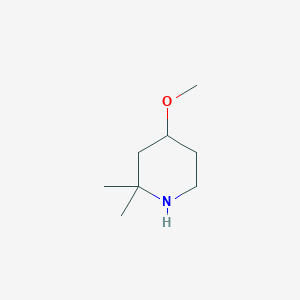
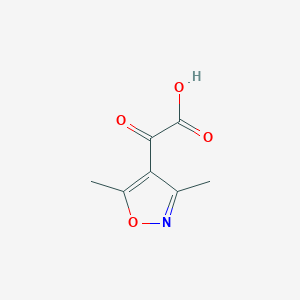
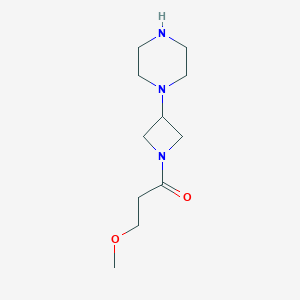
![(R)-1-(Imidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B13537276.png)
![2-[5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13537279.png)
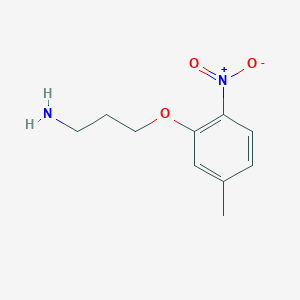
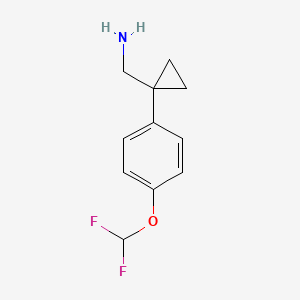
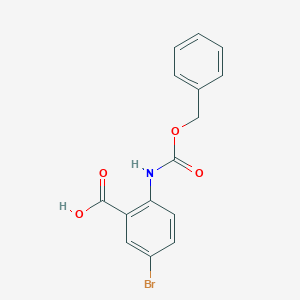
![[4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate](/img/structure/B13537308.png)
![1-{3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanaminedihydrochloride](/img/structure/B13537311.png)
